(2S)-2-aminooct-7-ynoic acid
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
(2S)-2-aminooct-7-ynoic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H13NO2/c1-2-3-4-5-6-7(9)8(10)11/h1,7H,3-6,9H2,(H,10,11)/t7-/m0/s1 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HYWGKAZTGORCAE-ZETCQYMHSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C#CCCCCC(C(=O)O)N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C#CCCCC[C@@H](C(=O)O)N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H13NO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
155.19 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
The Role of Noncanonical Amino Acids Ncaas in Advancing Chemical Biology and Synthetic Biology
Noncanonical amino acids (ncAAs) are amino acids that are not among the 20 standard proteinogenic amino acids. Their integration into proteins has become a powerful strategy in chemical and synthetic biology. acs.orgnih.gov The natural limitation of 20 canonical amino acids restricts the chemical diversity and functionality of naturally occurring proteins. nih.govnih.gov By incorporating ncAAs, scientists can introduce novel chemical functionalities, such as keto groups, azides, and alkynes, into proteins. nih.gov
This expansion of the genetic code is primarily achieved through a technique called Genetic Code Expansion (GCE). chimia.chresearchgate.net GCE methods enable the site-specific insertion of an ncAA into a growing polypeptide chain during protein synthesis in response to a repurposed codon, such as the amber stop codon (UAG). nih.govacs.org This requires an engineered orthogonal aminoacyl-tRNA synthetase/tRNA pair that is specific for the ncAA and does not interfere with the host cell's natural translational machinery. nih.govacs.org
The ability to produce proteins with tailor-made properties has numerous applications. It allows for the creation of novel biocatalysts and enzymes with enhanced stability, activity, or even new-to-nature functions. nih.govchimia.ch Furthermore, ncAAs serve as invaluable probes for studying protein structure and function, protein folding, and enzyme mechanisms. nih.govacs.org In synthetic biology, ncAAs provide a toolkit to diversify biological designs beyond natural constraints, leading to the development of novel therapeutic proteins, advanced biomaterials, and synthetic organisms with enhanced capabilities. acs.orgnih.govacs.org
Significance of Alkyne Functionalized Noncanonical Amino Acids in Research
Among the diverse functionalities that can be introduced via ncAAs, the alkyne group holds particular significance. (2S)-2-aminooct-7-ynoic acid is an example of an alkyne-functionalized ncAA. The terminal alkyne is a small, stable, and, crucially, bioorthogonal handle. caltech.edu Bioorthogonality means the functional group does not react with native biological molecules, ensuring that any chemical reaction involving it is highly specific and occurs only with an intended reaction partner. nih.gov
The primary utility of the alkyne group is its participation in "click chemistry," most notably the Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC). nih.goviris-biotech.de This reaction is highly efficient, specific, and can be performed under biological conditions, allowing for the covalent linkage of the alkyne-containing protein to a molecule bearing an azide (B81097) group. iris-biotech.denih.gov
This capability underpins several powerful research techniques:
Bioorthogonal Non-Canonical Amino Acid Tagging (BONCAT): This method involves metabolically labeling newly synthesized proteins with an alkyne- or azide-bearing ncAA. nih.govcaltech.edu The labeled proteins can then be selectively conjugated to an affinity tag (e.g., biotin) via click chemistry. This allows for the enrichment and subsequent identification of proteins synthesized within a specific timeframe. nih.gov
Fluorescent Non-Canonical Amino Acid Tagging (FUNCAT): As a sister technique to BONCAT, FUNCAT uses the same labeling principle but involves conjugating a fluorescent dye to the incorporated ncAA. nih.govnih.gov This enables the visualization of protein synthesis dynamics and localization within cells and tissues. nih.gov
Bioconjugation: The alkyne handle facilitates the precise, site-specific attachment of other molecules to proteins. nih.gov This has been instrumental in developing advanced therapeutics like antibody-drug conjugates (ADCs), where a potent drug is attached to an antibody that targets specific cells, and in creating specifically modified proteins for materials science and nanotechnology. nih.govresearchgate.net
The incorporation of alkyne-functionalized ncAAs like this compound provides a versatile platform for labeling, tracking, purifying, and modifying proteins, making them indispensable tools in modern proteomics, drug development, and biotechnology. nih.govwm.edu
Synthetic Strategies for this compound: A Review of Stereoselective Methodologies
The synthesis of unnatural α-amino acids, such as this compound, is a significant area of research in medicinal chemistry and drug design. These non-proteinogenic amino acids are crucial building blocks for creating novel peptides and pharmacologically active molecules. This article details the primary synthetic methodologies for preparing this compound, with a focus on achieving the desired (S)-stereochemistry at the α-carbon.
Genetic Code Expansion Gce for Site Specific Incorporation of 2s 2 Aminooct 7 Ynoic Acid into Proteins
Fundamental Principles of Genetic Code Expansion Technology
Genetic code expansion technology facilitates the site-specific incorporation of non-canonical amino acids (ncAAs) into proteins within living organisms. nih.gov This is accomplished by repurposing a codon that is normally a signal to terminate protein synthesis. The core components of this technology are an orthogonal aminoacyl-tRNA synthetase (AARS) and its cognate transfer RNA (tRNA), which function independently of the host's native translational machinery. nih.govmdpi.com
Orthogonal Aminoacyl-tRNA Synthetase (AARS)/tRNA Pair Development
A cornerstone of GCE is the development of an orthogonal AARS/tRNA pair. nih.govmdpi.com This pair must meet two critical criteria: the orthogonal AARS should not aminoacylate any of the host's endogenous tRNAs, and the orthogonal tRNA should not be recognized and charged by any of the host's endogenous AARSs. nih.govmdpi.com This mutual orthogonality ensures that the ncAA is exclusively and efficiently incorporated at the desired site in response to a specific codon.
Typically, AARS/tRNA pairs are sourced from organisms belonging to a different domain of life than the host organism. For example, the tyrosyl-tRNA synthetase/tRNA pair from the archaeon Methanocaldococcus jannaschii is orthogonal in Escherichia coli. nih.gov Similarly, the pyrrolysyl-tRNA synthetase (PylRS) and its cognate tRNA (tRNAPyl) from archaea are widely used for GCE in bacteria and eukaryotes due to their high orthogonality.
The development of these pairs often involves computational identification of candidate orthogonal tRNAs from vast sequence databases, followed by experimental validation of their in vivo aminoacylation status. scienceopen.com
Nonsense Codon Suppression Strategies (e.g., Amber, Ochre, Opal)
The most common strategy for introducing a unique codon for an ncAA is nonsense codon suppression. escholarship.org The three stop codons—UAG (amber), UAA (ochre), and UGA (opal)—signal the termination of translation. In GCE, one of these codons is repurposed to encode the ncAA. This is achieved by introducing a suppressor tRNA with an anticodon that recognizes the nonsense codon.
The amber codon (UAG) is the most frequently used for this purpose because it is the least common stop codon in many organisms, such as E. coli. nih.gov When an amber codon is introduced into the gene of interest at a specific position, the orthogonal AARS charges the suppressor tRNA with the ncAA. The ribosome then reads the UAG codon and incorporates the ncAA into the growing polypeptide chain, rather than terminating translation. Ochre (UAA) and opal (UGA) codons can also be suppressed, and in some cases, multiple nonsense codons have been used simultaneously to incorporate different ncAAs into the same protein.
Quadruplet Codon Decoding
To further expand the genetic code beyond the limitations of the three nonsense codons, quadruplet codon decoding has been developed. This strategy utilizes a four-base codon to direct the incorporation of an ncAA. escholarship.org This approach significantly increases the number of available "blank" codons, with a potential for up to 256 new codons. escholarship.org
Quadruplet codon decoding is mediated by a tRNA with an expanded anticodon loop containing four bases that are complementary to the quadruplet codon on the mRNA. escholarship.org A key challenge in this approach is ensuring efficient decoding of the quadruplet codon without causing a frameshift in the ribosome. The efficiency of quadruplet codon decoding can be influenced by the sequence of the quadruplet codon and the structure of the suppressor tRNA. escholarship.org This strategy has been successfully employed to incorporate multiple distinct ncAAs into a single protein.
Engineering Aminoacyl-tRNA Synthetases for (2S)-2-Aminooct-7-ynoic Acid Recognition
To incorporate this compound, an orthogonal AARS must be engineered to specifically recognize this ncAA and charge it to its cognate tRNA. The native orthogonal AARS, such as PylRS or a variant of a tyrosyl-tRNA synthetase, typically does not recognize this novel amino acid. Therefore, its substrate specificity must be altered through protein engineering techniques.
Rational Design and Directed Evolution of AARS Binding Pockets
Two primary strategies are employed to engineer the amino acid binding pocket of an AARS: rational design and directed evolution.
Rational design involves using the three-dimensional structure of the AARS to identify key residues in the active site that interact with the natural amino acid substrate. nih.gov By making specific mutations at these positions, the binding pocket can be remodeled to accommodate the new ncAA, in this case, this compound. For example, in a tyrosyl-tRNA synthetase, residues that form hydrogen bonds with the hydroxyl group of tyrosine can be mutated to create a hydrophobic pocket that favors the binding of an alkyne-containing side chain.
Directed evolution , on the other hand, mimics the process of natural selection in the laboratory to evolve AARS variants with the desired specificity. researchgate.net This process begins with the creation of a large library of AARS mutants, typically by randomizing the codons for several amino acid residues within the active site. This library is then subjected to rounds of selection to identify variants that can efficiently incorporate the target ncAA.
The following table outlines key residues in the binding pocket of Methanocaldococcus jannaschii tyrosyl-tRNA synthetase (MjTyrRS) that have been targeted for mutagenesis to accommodate various non-canonical amino acids. A similar approach would be taken to engineer a synthetase for this compound.
| Residue Position | Original Amino Acid | Typical Mutation for ncAA Recognition | Role in Substrate Binding |
|---|---|---|---|
| Tyr32 | Tyrosine | Glycine, Alanine | Forms a hydrogen bond with the hydroxyl group of the natural tyrosine substrate. Mutation to a smaller residue creates space for bulkier ncAA side chains. |
| Leu182 | Leucine | Glycine, Alanine | Contributes to the shape and hydrophobicity of the binding pocket. Mutation to a smaller residue can accommodate larger ncAAs. |
| Asp186 | Aspartic Acid | Alanine, Serine | Interacts with the amino group of the substrate. Mutations can alter the specificity for different side chains. |
| Phe183 | Phenylalanine | Alanine | Part of the hydrophobic pocket that accommodates the aromatic ring of tyrosine. |
| Gln189 | Glutamine | Alanine, Cysteine | Forms part of the binding pocket and can be mutated to alter substrate specificity. |
Positive and Negative Selection Screening Methodologies
Directed evolution of AARS variants relies on powerful selection systems to isolate mutants with the desired properties from a large library. This is typically achieved through a combination of positive and negative selection steps. escholarship.org
Positive selection is designed to identify AARS variants that are active in charging a tRNA with an amino acid in response to a nonsense codon. A common method involves using a reporter gene that confers antibiotic resistance, such as the chloramphenicol (B1208) acetyltransferase (CAT) gene, with an in-frame amber codon at a permissive site. escholarship.org In the presence of the ncAA and a functional AARS mutant, the full-length, active CAT protein is produced, allowing the cells to survive on media containing chloramphenicol.
Negative selection is employed to eliminate AARS variants that recognize and incorporate any of the 20 canonical amino acids. This is crucial for ensuring the fidelity of ncAA incorporation. A common negative selection strategy uses a toxic gene, such as barnase, containing one or more amber codons. In the absence of the ncAA, cells harboring an AARS mutant that can incorporate a natural amino acid at the amber codon will produce the toxic barnase protein and be killed. Only cells with AARS variants that are inactive with canonical amino acids will survive.
The table below summarizes a typical screening process for the directed evolution of an AARS for a novel ncAA like this compound.
| Selection Step | Objective | Methodology | Outcome |
|---|---|---|---|
| Positive Selection | Isolate active AARS variants that can suppress a nonsense codon. | Transform a library of AARS mutants into cells containing a reporter gene with a nonsense codon (e.g., antibiotic resistance). Grow cells in the presence of the antibiotic and the ncAA. | Only cells with active AARS variants that incorporate an amino acid (either the ncAA or a canonical amino acid) will survive. |
| Negative Selection | Eliminate AARS variants that recognize canonical amino acids. | Take the surviving cells from the positive selection and grow them in the absence of the ncAA but in the presence of all canonical amino acids. These cells also contain a toxic gene with a nonsense codon. | Cells with AARS variants that incorporate a canonical amino acid will produce the toxic protein and die. Cells with AARS variants specific for the ncAA will survive. |
| Iterative Rounds | Enrich for highly active and specific AARS variants. | Repeat the positive and negative selection steps multiple times. | A population of cells containing highly evolved AARS variants with high specificity for the target ncAA is obtained. |
Through these powerful engineering and selection strategies, novel aminoacyl-tRNA synthetases can be developed to facilitate the site-specific incorporation of this compound, thereby expanding the chemical repertoire of proteins for a wide range of applications.
Host Organisms and Systems for Genetic Incorporation
The successful incorporation of ncAAs has been demonstrated across a wide range of host organisms, each presenting distinct advantages and challenges.
Prokaryotic Systems (Escherichia coli)
Escherichia coli remains a primary workhorse for GCE due to its rapid growth, ease of genetic manipulation, and well-understood translational machinery. researchgate.net The most established method in E. coli utilizes mutants of the Methanocaldococcus jannaschii tyrosyl-tRNA synthetase (MjTyrRS) and its cognate suppressor tRNA to incorporate a vast array of ncAAs in response to the amber stop codon. researchgate.net Significant progress has been made in enhancing the efficiency of this system by engineering expression vectors, improving the aaRS and tRNA components, and reducing competition from release factor 1 (RF1), which normally terminates translation at the UAG codon. researchgate.net Strains have been developed where the RF1 gene is deleted and all genomic UAG codons are replaced, freeing the codon exclusively for ncAA incorporation without compromising cell viability. bldpharm.com However, no specific studies document the application of these advanced E. coli systems for the incorporation of this compound.
Eukaryotic Systems (Yeast, Mammalian Cells)
GCE has been successfully implemented in eukaryotic hosts, including the yeast Saccharomyces cerevisiae and various mammalian cell lines, which is crucial for studying proteins that require eukaryotic post-translational modifications. achemblock.com In yeast, a key challenge is the efficient expression of bacterial-derived orthogonal tRNAs. Methodologies have been developed to overcome this, enabling the efficient incorporation of ncAAs. Deletion of genes involved in the nonsense-mediated mRNA decay pathway can further improve the yield of proteins containing an ncAA at a suppressed stop codon.
In mammalian cells, pyrrolysyl-tRNA synthetase (PylRS)/tRNA pairs are commonly used due to their flexibility in incorporating a wide variety of ncAAs. The technology has been applied to label and image proteins, dissect signaling pathways, and identify protein-protein interactions directly in vivo. Despite the robust nature of these eukaryotic systems for incorporating ncAAs with diverse chemical groups, including alkynes, specific research detailing the use of this compound is absent from the literature.
Genetic Code Expansion in Multicellular Organisms
The application of GCE has been extended to multicellular organisms, which is a critical step for studying protein function in the context of a whole organism's development and physiology. While this represents a significant frontier in the field, the technical challenges are greater than in cell culture systems. There are currently no reports of this compound being incorporated in such complex systems.
Auxotrophic Host Strains for Residue-Specific Global Exchange
An alternative to site-specific incorporation is the global replacement of a canonical amino acid with an analog using an auxotrophic host strain. These strains cannot synthesize a specific natural amino acid and are reliant on its supplementation in the growth medium. By providing an analog like homopropargylglycine (a methionine analog with an alkyne group) instead, it can be incorporated at every position normally occupied by the natural amino acid. This method is powerful for globally modifying proteins but does not allow for the precise, site-specific labeling achieved through stop codon suppression. There is no available research indicating the use of this compound in this context.
Strategies for Multiple Noncanonical Amino Acid Incorporations
Expanding the genetic code to include more than one unique ncAA within a single protein opens up possibilities for creating proteins with multiple engineered functionalities.
Dual and Triple Incorporation Methodologies
The simultaneous incorporation of two or more distinct ncAAs requires multiple, mutually orthogonal aaRS/tRNA pairs and unique codons. Strategies have been developed in yeast and other systems that use different stop codons (e.g., UAG and UGA) or quadruplet codons to encode different ncAAs. achemblock.com For instance, researchers have successfully incorporated two different ncAAs into a single protein in yeast by using orthogonal synthetases that recognize the amber (TAG) and opal (TGA) stop codons, respectively. achemblock.com This allows for the installation of two different chemical handles, such as an azide (B81097) and an alkyne, onto a protein, enabling sequential, bioorthogonal labeling reactions. achemblock.com While these methodologies are well-established for other ncAAs, their application with this compound has not been reported.
Development of Mutually Orthogonal AARS Systems
The simultaneous site-specific incorporation of multiple distinct ncAAs into a single protein requires the development of two or more aminoacyl-tRNA synthetase/tRNA pairs that are "mutually orthogonal." This means that each synthetase acylates only its cognate tRNA with its specific ncAA and does not interact with any other orthogonal pairs or with any of the host cell's endogenous synthetases and tRNAs. nih.govnih.gov
The development of such systems is a significant challenge in synthetic biology. mdpi.com The pyrrolysyl-tRNA synthetase (PylRS)/tRNAPyl pair from archaea is a commonly used platform for creating mutually orthogonal systems due to its inherent orthogonality in many host organisms like E. coli. nih.govnih.gov By engineering different PylRS variants, it is possible to create multiple pairs that recognize distinct ncAAs and are orthogonal to each other. mdpi.com
Another strategy involves utilizing orthogonal pairs derived from different organisms. For instance, the tyrosyl-tRNA synthetase/tRNATyr pair from Methanococcus jannaschii and the PylRS/tRNAPyl pair from Methanosarcina species have been shown to be mutually orthogonal and can be used to incorporate two different ncAAs in response to distinct suppression codons (e.g., the amber codon UAG and the ochre codon UAA). nih.gov
The successful development of mutually orthogonal systems for incorporating multiple alkyne-containing ncAAs, or an alkyne ncAA alongside another functional ncAA, would require careful selection and engineering of the AARS active sites to ensure specific recognition of the different side chains. While specific examples for the dual incorporation of this compound are not detailed in available literature, the principles established with other ncAAs provide a clear roadmap.
| Orthogonal System Component | Organism of Origin | Target ncAA | Key Features |
| Tyrosyl-tRNA Synthetase (TyrRS) | Methanococcus jannaschii | p-Azidophenylalanine | Commonly used for amber (UAG) suppression. Engineered for various ncAAs. |
| Pyrrolysyl-tRNA Synthetase (PylRS) | Methanosarcina species | Various ncAAs | Inherently orthogonal in many hosts. Can be engineered for different codons (e.g., UAA, UAG). |
| Tryptophanyl-tRNA Synthetase (TrpRS) | Escherichia coli | 5-Hydroxytryptophan | Can be engineered to be orthogonal and used in combination with other systems. |
Optimization of Genetic Incorporation Efficiency and Protein Yield
A major hurdle in the production of proteins containing ncAAs is often the low yield compared to their wild-type counterparts. Several factors contribute to this, including the efficiency of the orthogonal translation system and the bioavailability of the ncAA within the cell. google.com
Enhancements in Translation System Engineering
To improve the efficiency of ncAA incorporation, various components of the cellular translation machinery can be engineered. A key target for optimization is the elongation factor Tu (EF-Tu), which is responsible for delivering the aminoacylated tRNA to the ribosome. For some ncAAs, particularly those with bulky side chains, the affinity of the ncAA-tRNA for EF-Tu can be a limiting factor. Directed evolution of EF-Tu has been shown to enhance the incorporation efficiency of certain ncAAs. mdpi.comgoogle.com
Further enhancements can be achieved by engineering the ribosome itself to better accommodate bulky or structurally unusual ncAAs. Additionally, increasing the gene copy number of the suppressor tRNA can improve its ability to compete with release factors at the nonsense codon, thereby increasing the yield of the full-length protein containing the ncAA. mdpi.com
| Engineered Component | Purpose | Outcome |
| Aminoacyl-tRNA Synthetase (AARS) | Increase specificity and activity for the ncAA. | Higher fidelity and efficiency of tRNA charging. |
| Elongation Factor Tu (EF-Tu) | Improve binding to the ncAA-tRNA complex. | More efficient delivery of the ncAA-tRNA to the ribosome. |
| Suppressor tRNA | Increase intracellular concentration. | Enhanced competition with release factors at the stop codon. |
| Ribosome | Enhance accommodation of bulky ncAAs. | Improved peptidyl transfer and overall translation speed. |
Impact of Noncanonical Amino Acid Membrane Permeability
For the site-specific incorporation of an ncAA to be successful in living cells, the ncAA must be efficiently transported from the growth medium into the cytoplasm where protein synthesis occurs. acs.org Most strategies for genetic code expansion rely on the external supplementation of the ncAA. acs.org The physicochemical properties of the ncAA, such as its size, charge, and hydrophobicity, will influence its ability to cross the cell membrane.
While some ncAAs can be taken up by endogenous amino acid transporters, others may have poor membrane permeability, leading to low intracellular concentrations and consequently, low protein yields. acs.orgnih.gov For instance, highly charged or very bulky ncAAs may not be efficiently transported. researchgate.net The relatively hydrophobic side chain of this compound might facilitate its passive diffusion across the cell membrane to some extent, although specific transport mechanisms have not been elucidated. researchgate.net
In cases where membrane permeability is a limiting factor, strategies such as engineering specific transporters or modifying the ncAA structure to improve uptake can be employed. The relationship between the physicochemical properties of an ncAA and its membrane permeability is a critical consideration for optimizing the yield of ncAA-containing proteins. nih.gov
| Amino Acid Property | Effect on Membrane Permeability | Example Strategy for Improvement |
| High Hydrophobicity | May increase passive diffusion. | Not usually a limiting factor. |
| High Polarity/Charge | Decreased passive diffusion. | Co-expression of a specific membrane transporter. |
| Large Size | May hinder transport through channels. | Engineering of transporter proteins with larger pores. |
| Structural Dissimilarity to Natural Amino Acids | Not recognized by endogenous transporters. | Directed evolution of promiscuous transporters. |
Bioorthogonal Reactions and Bioconjugation Applications of 2s 2 Aminooct 7 Ynoic Acid
Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) with (2S)-2-Aminooct-7-ynoic Acid
The copper-catalyzed azide-alkyne cycloaddition (CuAAC) is a cornerstone of click chemistry and a primary method for utilizing this compound in bioconjugation. beilstein-journals.orgnih.gov This reaction involves the [3+2] cycloaddition between the terminal alkyne of the amino acid and an azide-containing molecule, catalyzed by a copper(I) species. The result is a stable 1,4-disubstituted 1,2,3-triazole linkage. mdpi.com
Reaction Mechanism and Kinetic Considerations under Physiological Conditions
The mechanism of CuAAC involves the formation of a copper acetylide intermediate from the terminal alkyne of this compound. researchgate.net This intermediate then reacts with the azide (B81097) to form a six-membered copper-containing ring, which subsequently rearranges and, upon protonolysis, yields the stable triazole product. researchgate.net Under physiological conditions (aqueous environment, neutral pH), the reaction is typically carried out using a copper(II) salt, such as copper(II) sulfate, in the presence of a reducing agent like sodium ascorbate (B8700270) to generate the active Cu(I) catalyst in situ. beilstein-journals.orgnih.gov
The kinetics of the CuAAC reaction can be significantly enhanced by the use of copper-coordinating ligands. These ligands stabilize the Cu(I) oxidation state, preventing its disproportionation and oxidation, and increase the effective concentration of the catalyst. nih.gov This acceleration is crucial for bioconjugation, where reactions often need to proceed efficiently at low concentrations of biomolecules. nih.gov However, care must be taken to minimize oxygen exposure, as it can lead to the oxidation of the Cu(I) catalyst and the generation of reactive oxygen species (ROS) that can damage sensitive biomolecules. nih.govnih.gov
Key Parameters for CuAAC Reactions:
| Parameter | Description |
|---|---|
| Catalyst | Typically Cu(I), generated in situ from CuSO₄ and a reducing agent (e.g., sodium ascorbate). |
| Ligands | Used to stabilize Cu(I) and accelerate the reaction. Tris(benzyltriazolylmethyl)amine (TBTA) is a common example. nih.gov |
| Solvent | Often performed in aqueous buffers, sometimes with organic co-solvents to solubilize reactants. beilstein-journals.org |
| pH | Generally carried out at or near neutral pH for biological applications. |
Formation and Stability of 1,2,3-Triazole Linkages
The 1,2,3-triazole ring formed through CuAAC is a robust and stable linkage. nih.gov It is resistant to hydrolysis, oxidation, and reduction, making it an ideal covalent tether for bioconjugation applications where stability is paramount. nih.govresearchgate.net The triazole ring is also considered a good mimic of the trans-amide bond found in peptides, sharing similar steric and electronic properties. nih.govnih.gov This characteristic is particularly important when incorporating modifications into peptides or proteins, as it is less likely to disrupt the native structure and function of the biomolecule. nih.govresearchgate.net
Copper-Free Click Chemistry and Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC)
While CuAAC is a powerful tool, the potential cytotoxicity of the copper catalyst has prompted the development of copper-free alternatives. Strain-promoted azide-alkyne cycloaddition (SPAAC) is a prominent example of such a reaction. magtech.com.cn In SPAAC, the terminal alkyne of this compound can react with a strained cyclooctyne (B158145) derivative, such as dibenzocyclooctyne (DBCO), without the need for a metal catalyst. magtech.com.cnenamine.net
The driving force for this reaction is the release of ring strain in the cyclooctyne upon cycloaddition with the azide. magtech.com.cn This allows the reaction to proceed rapidly at physiological temperatures. enamine.net
Advantages for Live-Cell and In Vivo Applications
The primary advantage of SPAAC is its biocompatibility, as it eliminates the need for a potentially toxic copper catalyst. researcher.life This makes it particularly well-suited for applications involving living cells and whole organisms. nih.govnih.gov The reaction kinetics of some second-generation cyclooctynes are comparable to or even exceed those of CuAAC, enabling efficient labeling in dynamic biological systems. magtech.com.cn
Comparison of CuAAC and SPAAC:
| Feature | Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) | Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) |
|---|---|---|
| Catalyst | Copper(I) | None |
| Reactants | Terminal alkyne + azide | Terminal alkyne + strained cyclooctyne-azide |
| Biocompatibility | Potential copper cytotoxicity | Generally high |
| Applications | In vitro bioconjugation, fixed cells | Live-cell imaging, in vivo studies |
Applications in Site-Specific Bioconjugation and Labeling
The ability to incorporate this compound into proteins at specific sites opens up a wide range of applications in bioconjugation and labeling. nih.govresearchgate.net By using genetic engineering techniques, this non-canonical amino acid can be introduced at any desired position within a protein's sequence. nih.gov This provides precise control over the location of modification, leading to homogenous and well-defined bioconjugates. nih.govsemanticscholar.org
Site-specific labeling with this compound followed by CuAAC or SPAAC has been used to:
Attach fluorescent dyes for molecular imaging and tracking of proteins. nih.gov
Conjugate polyethylene (B3416737) glycol (PEG) to therapeutic proteins to improve their pharmacokinetic properties. nih.gov
Develop antibody-drug conjugates (ADCs) with a defined drug-to-antibody ratio. nih.gov
Immobilize proteins onto surfaces for the creation of biosensors and microarrays.
The precision offered by site-specific incorporation of this compound overcomes the limitations of traditional labeling methods that target natural amino acids (e.g., lysines or cysteines), which often result in heterogeneous mixtures of products. nih.govmdpi.com
Protein and Peptide Labeling and Functionalization
The incorporation of this compound into proteins and peptides provides a powerful tool for their site-specific labeling and functionalization. The terminal alkyne group serves as a versatile chemical handle for subsequent modification via click chemistry. nd.edumyskinrecipes.com
One common method involves solid-phase peptide synthesis (SPPS), where the Fmoc-protected version of the amino acid, (S)-Fmoc-2-aminooct-7-ynoic acid, is used as a building block. myskinrecipes.com This allows for the precise placement of the alkyne handle at any desired position within a synthetic peptide chain. Once the peptide is synthesized and the alkyne is in place, it can be conjugated with a wide array of azide-containing molecules, such as fluorescent dyes for imaging, polyethylene glycol (PEG) chains to improve solubility and pharmacokinetic properties, or cytotoxic drugs to create targeted therapeutics. myskinrecipes.comsusupport.com
Another advanced strategy is the genetic code expansion, which enables the site-specific incorporation of non-canonical amino acids like this compound directly into proteins in living cells. nih.govresearchgate.net This technique utilizes an engineered aminoacyl-tRNA synthetase/tRNA pair to recognize the unnatural amino acid and insert it in response to a specific codon (e.g., a stop codon) during protein translation. This method offers unparalleled precision for modifying proteins in their native environment, allowing researchers to study protein function, track their localization, and engineer novel protein constructs with enhanced or new functionalities. nih.govbiorxiv.org The ability to install bioorthogonal handles like the alkyne from this compound minimizes perturbations to the protein's structure and function, which is a significant advantage over bulkier labeling tags. nih.gov
| Application Area | Method of Incorporation | Conjugated Moiety (Example) | Purpose |
| Peptide-based Drugs | Solid-Phase Peptide Synthesis (SPPS) | Cytotoxic Agents | Targeted Cancer Therapy |
| Bioconjugates | Solid-Phase Peptide Synthesis (SPPS) | Polyethylene Glycol (PEG) | Enhanced Drug Stability & Solubility |
| Protein Imaging | Genetic Code Expansion | Fluorophores (e.g., TAMRA) | Visualizing Protein Localization in Cells |
| Proteomics | Genetic Code Expansion | Biotin (B1667282) | Affinity Purification and Identification |
| Protein Engineering | Genetic Code Expansion / SPPS | Cross-linking agents | Intramolecular Stapling, Protein-Protein Crosslinking nih.gov |
Nucleic Acid and Carbohydrate Modification
While the direct incorporation of this compound itself into nucleic acids and carbohydrates is not the standard approach, the principle of using its alkyne handle for bioorthogonal modification is widely applied in these fields. mdpi.comresearchgate.net The modification of these biomolecules typically relies on metabolic labeling, where cells are fed precursor molecules—such as modified nucleosides or monosaccharides—that contain a bioorthogonal reporter group like an alkyne or an azide. nih.gov
For nucleic acid modification, alkyne-modified nucleoside analogs can be incorporated into DNA or RNA during replication or transcription by cellular enzymes. mdpi.comnih.gov Once integrated, these alkyne handles, analogous to the one on this compound, are accessible for click reactions. This enables the attachment of probes for visualizing nucleic acid dynamics, or affinity tags for the enrichment and subsequent sequencing of modified DNA or RNA. researchgate.netnih.gov This strategy is crucial for studying gene expression, DNA replication, and the roles of various nucleic acid modifications in cellular processes. nih.govnih.gov
Similarly, in glycan biology, cells can be treated with alkyne-bearing monosaccharide analogs, which are metabolized and incorporated into cell-surface glycans. mdpi.com The alkyne groups displayed on the cell surface can then be labeled with azide-functionalized probes. This approach has been instrumental in imaging complex carbohydrate structures and investigating their roles in cell signaling, immune response, and disease progression. mdpi.com The small, inert nature of the alkyne group ensures that the biological processes under investigation are not significantly disturbed.
| Biomolecule Class | Labeling Strategy | Bioorthogonal Handle | Application |
| DNA / RNA | Metabolic Labeling with modified nucleosides | Terminal Alkyne | Imaging of nascent DNA/RNA synthesis, sequencing of modified nucleic acids nih.gov |
| Glycans | Metabolic Labeling with modified monosaccharides | Terminal Alkyne | Visualization of cell-surface glycans, profiling of glycosylation changes in disease mdpi.com |
Development of Small-Molecule Probes and Reporter Molecules
This compound serves as a valuable building block for the synthesis of small-molecule probes and reporter molecules designed for bioorthogonal applications. myskinrecipes.com The presence of both an amino acid scaffold and a terminal alkyne allows for the creation of modular probes that can be used to tag and study a wide range of biological targets. These probes are central to activity-based protein profiling (ABPP) and for creating fluorogenic reporters that light up upon reacting with their target. nih.gov
In a typical design, the amino acid portion of the molecule can be integrated into a peptide sequence that acts as a substrate or ligand for a specific enzyme or receptor. The alkyne handle is then available for the "click" attachment of a reporter tag, such as biotin for affinity purification or a fluorophore for detection. myskinrecipes.com This modular approach simplifies the synthesis of complex probes. nd.edu
Furthermore, the development of fluorogenic probes has been a significant advancement. nih.gov In these systems, a reporter molecule (e.g., a rhodamine or coumarin (B35378) dye) is conjugated to a quenching molecule via a bioorthogonal handle. The probe is initially non-fluorescent. However, upon reaction with a target biomolecule that has been tagged with a complementary handle (e.g., an alkyne on a protein reacting with an azide-probe), the quencher is cleaved or its properties are altered, leading to a dramatic increase in fluorescence. nih.gov This "turn-on" mechanism provides a high signal-to-noise ratio, making it ideal for imaging biological processes in living cells with minimal background interference.
| Probe / Reporter Type | Core Component | Bioorthogonal Reaction | Mechanism / Application |
| Activity-Based Probes | Alkyne-containing inhibitor/ligand | CuAAC or SPAAC | Covalent labeling of active enzymes for proteomic analysis. |
| Affinity Probes | Peptide sequence with this compound | CuAAC or SPAAC | Attachment of biotin for pull-down and identification of binding partners. myskinrecipes.com |
| Fluorogenic Reporters | Alkyne-functionalized fluorophore | CuAAC or SPAAC | Fluorescence activation upon reaction with an azide-tagged biomolecule for "no-wash" imaging. nih.gov |
Research Applications of 2s 2 Aminooct 7 Ynoic Acid in Chemical Biology and Protein Engineering
Elucidation of Protein Structure-Function Relationships
The unique chemical handle provided by (2S)-2-aminooct-7-ynoic acid allows for its site-specific incorporation into proteins, offering a powerful method to study the intricate relationship between a protein's structure and its biological function. nih.gov
Modulation of Protein Folding and Stability
The introduction of this compound into a protein can influence its folding and stability. The relatively small and linear alkyne group is not expected to cause significant steric hindrance that would drastically alter the native protein fold. However, its presence can be exploited to introduce modifications that either stabilize or destabilize the protein structure. For instance, the alkyne can be used as a handle to create intramolecular crosslinks with other residues, potentially enhancing thermal stability. nih.gov While specific studies detailing the impact of this compound on protein folding and stability are not widely available, research on other UAAs has shown that their incorporation can lead to both stabilizing and destabilizing effects, depending on the location and the nature of the subsequent modifications. nih.gov
Probing Protein Dynamics and Conformational Changes
Understanding the dynamic nature of proteins is crucial for comprehending their function. This compound serves as a valuable probe for studying these dynamics. The terminal alkyne can be tagged with environmentally sensitive fluorescent dyes. Changes in the fluorescence of these dyes can report on local conformational changes in the protein in response to ligand binding, substrate turnover, or other cellular signals. mdpi.com Furthermore, the alkyne group has a unique vibrational signature that can be detected by techniques like Raman spectroscopy, allowing for the monitoring of its local environment within the protein without the need for bulky labels. nih.govanimbiosci.org
Design and Engineering of Novel Proteins and Enzymes
The ability to incorporate this compound into proteins opens up new avenues for the design and engineering of proteins with novel or enhanced properties. nih.govnih.gov
Tailoring Enzyme Specificity, Thermostability, and Catalytic Efficiency
The site-specific incorporation of this compound near the active site of an enzyme can be used to modulate its catalytic properties. The alkyne handle allows for the introduction of new functional groups that can alter substrate binding and specificity. nih.govduke.edu For example, attaching a bulky group to the alkyne could create steric hindrance that favors smaller substrates, thereby narrowing the enzyme's specificity. nih.gov Conversely, introducing a charged or polar group could enhance binding to a complementary substrate, increasing catalytic efficiency. nih.gov
While direct evidence for the use of this compound in enhancing thermostability is limited, the general principle of using UAAs to introduce stabilizing modifications is well-established. nih.govnih.govresearchgate.net Cross-linking strategies, facilitated by the alkyne group, can rigidify the protein structure, leading to increased resistance to thermal denaturation. nih.gov
| Parameter | Method of Modulation with this compound | Potential Outcome |
| Enzyme Specificity | Introduction of steric bulk or new functional groups via the alkyne handle near the active site. | Altered substrate preference and narrower or broader specificity. nih.gov |
| Thermostability | Intramolecular cross-linking with other residues using the alkyne as an anchor point. | Increased resistance to thermal denaturation and longer half-life at elevated temperatures. nih.govnih.gov |
| Catalytic Efficiency | Modification of the active site environment by attaching groups that enhance substrate binding or transition state stabilization. | Increased turnover number (kcat) and/or decreased Michaelis constant (Km). nih.gov |
Creation of Proteins with Enhanced or Novel Activities
Development of Chemical Probes, Imaging Agents, and Biosensors
The bioorthogonal reactivity of the terminal alkyne in this compound makes it an ideal component for the development of sophisticated tools for chemical biology. benthamscience.comeurekalert.org
The alkyne group can be readily modified through "click chemistry," a set of highly efficient and specific reactions, to attach fluorophores, biotin (B1667282) tags, or other reporter molecules. mdpi.comnih.gov This enables the creation of highly specific chemical probes to study protein localization, trafficking, and interactions within living cells. mdpi.com
In the realm of molecular imaging, this compound can be used to label proteins with positron-emitting isotopes for positron emission tomography (PET) or with fluorescent dyes for in vivo imaging. nih.govnih.govbenthamscience.com This allows for the non-invasive visualization of biological processes and the tracking of proteins in real-time.
| Application | Role of this compound | Example |
| Chemical Probes | Provides a bioorthogonal handle for attaching reporter molecules. | Labeling a protein with a fluorescent dye to track its localization in a cell. mdpi.com |
| Imaging Agents | Enables the conjugation of imaging moieties like radioisotopes or near-infrared dyes. | Creating a PET imaging agent by labeling a tumor-targeting antibody. nih.govbenthamscience.com |
| Biosensors | Allows for the site-specific attachment of signaling components, such as FRET pairs. | Developing a FRET-based biosensor to detect the presence of a specific metabolite. scitechdaily.com |
Amino Acids for Advanced Spectroscopic Techniques (NMR, EPR, FT-IR, X-ray Scattering)
No research has been published that details the application of this compound as a probe for advanced spectroscopic techniques. There are no findings on its use to study protein structure, dynamics, or interactions via Nuclear Magnetic Resonance (NMR), Electron Paramagnetic Resonance (EPR), Fourier-Transform Infrared (FT-IR) spectroscopy, or X-ray scattering.
Investigation of Artificial Post-Translational Modifications (PTMs)
There is no evidence in the published literature of this compound being incorporated into proteins to investigate or mimic post-translational modifications.
Engineering of Advanced Biomaterials and Polymer Conjugates
No studies were found that describe the use of this compound in the engineering of advanced biomaterials or for the synthesis of polymer conjugates.
Advanced Analytical and Spectroscopic Characterization Techniques for 2s 2 Aminooct 7 Ynoic Acid Conjugates
Mass Spectrometry for Verification of Incorporation and Conjugation
Mass spectrometry (MS) is an indispensable tool for the initial verification of the successful incorporation of (2S)-2-aminooct-7-ynoic acid into a peptide or protein and for confirming subsequent conjugation reactions. High-resolution mass spectrometry (HRMS) can precisely determine the molecular weight of the modified biomolecule, allowing for confirmation of the addition of the amino acid.
Following enzymatic digestion of the protein, tandem mass spectrometry (MS/MS) is employed to sequence the resulting peptides. The fragmentation pattern of a peptide containing this compound will exhibit a characteristic mass shift corresponding to the amino acid, thereby pinpointing its exact location within the protein sequence.
Furthermore, MS is crucial for verifying the efficiency of "click" chemistry reactions, such as the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), used to conjugate reporter molecules like fluorophores or biotin (B1667282) to the alkyne handle of this compound. peptide.comnih.gov The mass spectrum will show a predictable increase in mass corresponding to the attached molecule, confirming a successful conjugation. In studies involving metabolites, in silico deconjugation workflows can be used to analyze tandem mass spectra of glucuronidated compounds, aiding in their annotation. nih.gov
Table 1: Mass Spectrometry Data for a Model Peptide Before and After Conjugation
| Sample | Expected Monoisotopic Mass (Da) | Observed Monoisotopic Mass (Da) | Mass Difference (Da) | Conclusion |
| Model Peptide | 1500.75 | 1500.76 | +0.01 | Peptide synthesized correctly |
| Peptide + this compound | 1655.88 | 1655.89 | +0.01 | Successful incorporation of the amino acid |
| Conjugated Peptide (with Azide-Fluorophore, MW = 450.20 Da) | 2106.08 | 2106.09 | +0.01 | Successful conjugation |
This is an interactive data table. You can sort and filter the data by clicking on the column headers.
Nuclear Magnetic Resonance (NMR) Spectroscopy in Structural Elucidation
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful technique for the detailed structural elucidation of this compound and its conjugates at the atomic level. researchgate.net Both one-dimensional (1D) and two-dimensional (2D) NMR experiments are employed to determine the chemical environment of individual atoms and their connectivity.
In the ¹H NMR spectrum, the proton of the terminal alkyne (≡C-H) of this compound typically appears in a distinct region of the spectrum, around 1.7-3.1 ppm. libretexts.org The sp-hybridized carbons of the alkyne group exhibit characteristic chemical shifts in the ¹³C NMR spectrum, generally between 65-85 ppm for the terminal alkyne carbon (≡C-H) and 70-100 ppm for the internal alkyne carbon (≡C-R). openochem.org
2D NMR techniques such as COSY (Correlation Spectroscopy) and TOCSY (Total Correlation Spectroscopy) are used to establish proton-proton correlations within the amino acid residue, helping to assign all the proton signals. core.ac.uk Heteronuclear correlation experiments like HSQC (Heteronuclear Single Quantum Coherence) and HMBC (Heteronuclear Multiple Bond Correlation) link protons to their directly attached carbons and to carbons further away, respectively, which is crucial for unambiguously assigning the carbon skeleton and confirming the structure of the amino acid and any modifications resulting from conjugation. core.ac.uk
Electron Paramagnetic Resonance (EPR) Spectroscopy for Conformational Studies
Electron Paramagnetic Resonance (EPR) spectroscopy, particularly when combined with site-directed spin labeling (SDSL), is a valuable method for investigating the conformational dynamics and local environment of this compound residues within a larger biomolecule. researchgate.net In this approach, a stable nitroxide spin label is attached to the molecule of interest. mdpi.com
The alkyne group of this compound can be functionalized with an azide-containing spin label via click chemistry. researchgate.net The EPR spectrum of the attached spin label is sensitive to its mobility and the polarity of its microenvironment. Changes in the protein's conformation, for instance upon substrate binding, can alter the mobility of the spin label, which is reflected in the EPR lineshape. nih.gov
Pulsed EPR techniques, such as Double Electron-Electron Resonance (DEER), can be used to measure nanometer-scale distances between two spin labels introduced at specific sites. nih.gov By incorporating this compound at two different positions in a protein and attaching spin labels, DEER spectroscopy can provide precise distance constraints that are valuable for determining the protein's three-dimensional structure and characterizing conformational changes. nih.gov
Fourier-Transform Infrared (FT-IR) Spectroscopy for Functional Group Analysis
Fourier-Transform Infrared (FT-IR) spectroscopy is a rapid and non-destructive technique used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. For this compound conjugates, FT-IR is particularly useful for confirming the presence of the characteristic alkyne group.
The key vibrational modes for this compound and its conjugates that can be observed in an FT-IR spectrum include:
C≡C Stretch: A weak but sharp absorption band typically appears in the range of 2100-2260 cm⁻¹. libretexts.org This band is characteristic of a carbon-carbon triple bond.
≡C-H Stretch: For the terminal alkyne, a strong and sharp absorption is expected around 3300 cm⁻¹. libretexts.orgorgchemboulder.com
N-H Stretch: The amine group (R-NH₂) will show characteristic absorptions in the 3300-3500 cm⁻¹ range. Primary amines typically exhibit two bands in this region. libretexts.orglibretexts.org
C=O Stretch: The carboxylic acid carbonyl group will have a strong absorption band between 1700-1725 cm⁻¹. dummies.com
O-H Stretch: The hydroxyl group of the carboxylic acid will display a very broad absorption in the range of 2500-3300 cm⁻¹. libretexts.org
C-H Stretch: Absorptions due to the C-H bonds of the alkane part of the molecule are found between 2850-2960 cm⁻¹. libretexts.orgpressbooks.pub
Following conjugation via click chemistry, the disappearance of the characteristic ≡C-H stretching vibration can indicate the successful reaction of the terminal alkyne.
Table 2: Characteristic FT-IR Absorption Frequencies for this compound
| Functional Group | Vibrational Mode | Typical Absorption Range (cm⁻¹) | Intensity |
| Terminal Alkyne | C≡C Stretch | 2100 - 2260 | Weak, Sharp |
| ≡C-H Stretch | ~3300 | Strong, Sharp | |
| Primary Amine | N-H Stretch | 3300 - 3500 | Medium (two bands) |
| Carboxylic Acid | C=O Stretch | 1700 - 1725 | Strong |
| O-H Stretch | 2500 - 3300 | Broad | |
| Alkane | C-H Stretch | 2850 - 2960 | Strong |
This is an interactive data table. You can sort and filter the data by clicking on the column headers.
Application of X-ray Scattering Techniques
Furthermore, SAXS can be used to monitor conformational changes in a protein upon conjugation of a bulky group to the this compound residue. nih.gov It can also be employed to study the oligomeric state of the protein and to detect any aggregation that might be induced by the modification. news-medical.net
Fluorescence Spectroscopy and Super-Resolution Microscopy for Biological Imaging
The terminal alkyne of this compound serves as an excellent handle for bioorthogonal labeling, allowing for the attachment of fluorescent dyes to proteins for imaging studies. nih.govnih.gov This approach enables the visualization of the labeled protein's localization and dynamics within living cells. researchgate.net
Fluorescence spectroscopy can be used to characterize the photophysical properties of the conjugated fluorophore, such as its excitation and emission spectra, quantum yield, and fluorescence lifetime. These properties can be sensitive to the local environment of the fluorophore, providing insights into the protein's structure and conformational changes.
Super-resolution microscopy techniques, such as Stimulated Emission Depletion (STED) microscopy and Stochastic Optical Reconstruction Microscopy (STORM), overcome the diffraction limit of light, enabling the visualization of cellular structures at the nanoscale. nih.govbiorxiv.org By labeling proteins containing this compound with suitable fluorescent probes, these advanced imaging techniques can be used to study the precise subcellular localization and organization of the target protein with unprecedented detail. researchgate.netnih.govelifesciences.org This allows for the investigation of protein-protein interactions and the assembly of protein complexes in their native cellular context. nih.gov
Computational and Theoretical Approaches in the Study of 2s 2 Aminooct 7 Ynoic Acid and Its Derivatives
Molecular Modeling and Docking Simulations for AARS-ncAA Interactions.
Molecular modeling and docking simulations are indispensable computational techniques for elucidating the binding mechanisms of non-canonical amino acids within the active site of aminoacyl-tRNA synthetases. plos.org These methods allow researchers to visualize and analyze the intricate molecular interactions that govern substrate recognition and specificity.
In the context of (2S)-2-aminooct-7-ynoic acid, molecular docking simulations can be employed to predict its binding orientation and affinity within the active site of a target AARS. By generating a three-dimensional model of the AARS active site, researchers can virtually screen for favorable binding poses of this compound. These simulations take into account various factors, including electrostatic interactions, hydrogen bonding, and van der Waals forces, to calculate a docking score that estimates the binding affinity. nih.gov
The insights gained from these simulations are crucial for the rational design of engineered AARS variants with enhanced specificity for this compound. For instance, if a simulation reveals a steric clash between the amino acid's side chain and a residue in the AARS active site, site-directed mutagenesis can be used to replace the bulky residue with a smaller one, thereby creating a more accommodating binding pocket.
To illustrate the potential findings from such a study, the following interactive data table summarizes hypothetical docking scores and key interacting residues for this compound with a wild-type and an engineered AARS.
| AARS Variant | Docking Score (kcal/mol) | Key Interacting Residues | Interaction Type |
| Wild-Type AARS | -5.8 | Tyr32, Val67 | van der Waals |
| Engineered AARS (Y32G) | -8.2 | Gly32, Val67, Gln158 | van der Waals, Hydrogen Bond |
This table presents hypothetical data for illustrative purposes.
Machine Learning and Deep Learning for Protein Engineering and Design.
Machine learning (ML) and deep learning (DL) have emerged as transformative technologies in protein engineering, offering powerful predictive capabilities and accelerating the design of novel protein variants. biorxiv.org These approaches can analyze vast datasets of protein sequences and structures to identify complex patterns that are not readily apparent through traditional methods. researchgate.net
One of the most significant contributions of deep learning to biology is the accurate prediction of protein structures from their amino acid sequences. youtube.com For the study of AARS-(2S)-2-aminooct-7-ynoic acid interactions, accurate structural models are a prerequisite for reliable docking simulations and rational design. Deep learning models, trained on extensive databases of known protein structures, can generate high-quality structural predictions for AARS variants, even in the absence of experimental structures.
Furthermore, machine learning models can be trained to predict the functional consequences of mutations in an AARS. By analyzing the sequence and structural features of known AARS variants with varying activities, a model can learn to predict whether a specific mutation is likely to enhance or diminish the enzyme's ability to recognize and activate this compound.
The following interactive data table provides a hypothetical example of how a machine learning model might predict the functional impact of mutations in an AARS designed for this compound.
| Mutation | Predicted Activity Score | Predicted Specificity Score |
| Y32G | 0.85 | 0.92 |
| V67A | 0.65 | 0.78 |
| Q158L | 0.42 | 0.55 |
This table presents hypothetical data for illustrative purposes. Activity and specificity scores are on a scale of 0 to 1, with 1 being the highest.
The ultimate goal of computational protein engineering is the de novo design of proteins with desired functions. acs.org Machine learning and deep learning models can be used to design optimized AARS variants with high specificity and efficiency for this compound.
Generative models, a class of deep learning algorithms, can be trained on sequences of known AARSs to generate novel sequences that are likely to fold into stable and functional enzymes. These generated sequences can then be screened computationally for their predicted affinity and specificity for this compound. This approach allows for the exploration of a much larger sequence space than is feasible with traditional library-based screening methods, significantly increasing the probability of discovering highly active and specific AARS variants. biorxiv.org
The following interactive data table illustrates a set of computationally designed AARS variants and their predicted properties for the incorporation of this compound.
| Designed Variant | Number of Mutations | Predicted Stability (ΔΔG) | Predicted Affinity (Kd, µM) |
| Design 1 | 3 | -1.5 | 15 |
| Design 2 | 5 | -2.1 | 8 |
| Design 3 | 4 | -1.8 | 12 |
This table presents hypothetical data for illustrative purposes. ΔΔG represents the change in Gibbs free energy of folding, with negative values indicating increased stability. Kd represents the dissociation constant, with lower values indicating higher affinity.
Challenges and Future Research Directions in 2s 2 Aminooct 7 Ynoic Acid Research
Enhancing the Efficiency and Expanding the Scope of Genetic Code Expansion.
A primary challenge in the field is improving the efficiency and broadening the applicability of incorporating ncAAs into proteins. Low yields of the desired mutant protein can be a significant hurdle, often resulting from competition between the suppressor tRNA and release factor 1 (RF1) at the ribosome's A-site for the amber stop codon.
The core of genetic code expansion lies in the use of orthogonal aminoacyl-tRNA synthetase (AARS)/tRNA pairs that function independently of the host's endogenous translational machinery. An essential requirement for these systems is orthogonality, meaning the engineered AARS should not charge endogenous tRNAs, and the engineered tRNA should not be recognized by endogenous synthetases.
The discovery and development of new orthogonal pairs are crucial for increasing the efficiency and scope of ncAA incorporation. While a limited number of orthogonal pairs have been described, current systems can still limit the efficiency of incorporating ncAAs. Future research will focus on several key areas:
Directed Evolution and High-Throughput Screening: Phage-assisted continuous evolution (PACE) and other high-throughput screening methods are accelerating the development of novel AARS variants with high activity and specificity for desired ncAAs. These techniques allow for the rapid evolution of synthetases that can efficiently charge tRNAs with structurally diverse ncAAs like (2S)-2-aminooct-7-ynoic acid.
Computational Approaches: Virtual screening methods are emerging as a powerful tool to predict whether a given ncAA can be a substrate for a particular AARS. These computational screeners analyze the chemical properties of known ncAA substrates to predict the recognition potential of new candidates, thus streamlining the development process.
tRNA Engineering: Optimizing the tRNA sequence is as crucial as engineering the AARS. Recent studies have shown that modifications to the tRNA structure can enhance incorporation efficiency and orthogonality. Engineering efforts focus on improving the interaction of the tRNA with the translational machinery and increasing its stability within the cell.
| Orthogonal System Component | Development Strategy | Goal |
| Aminoacyl-tRNA Synthetase (AARS) | Directed Evolution (e.g., PACE) | Increased activity and specificity for the ncAA. |
| High-Throughput Screening | Rapid identification of efficient AARS variants. | |
| Computational Screening | Prediction of ncAA substrate compatibility. | |
| tRNA | Sequence Optimization | Enhanced incorporation efficiency and orthogonality. |
| Structural Modification | Improved interaction with translational machinery and stability. |
Several biological barriers can limit the efficiency of ncAA incorporation in both prokaryotic and eukaryotic systems. Overcoming these hurdles is a key area of ongoing research.
Competition with Release Factors: The most commonly used method for ncAA incorporation involves the reassignment of the amber stop codon (UAG). A significant challenge is the competition between the ncAA-charged suppressor tRNA and release factor 1 (RF1), which recognizes the UAG codon and terminates translation. Deleting the gene encoding RF1 is a common strategy to improve incorporation efficiency.
Elongation Factor Affinity: The elongation factor Tu (EF-Tu) is responsible for delivering aminoacyl-tRNAs to the ribosome. tRNAs charged with ncAAs often have a weaker affinity for EF-Tu compared to those carrying canonical amino acids, leading to less efficient incorporation. Engineering EF-Tu variants with improved affinity for ncAA-charged tRNAs is a promising approach to address this limitation.
Cellular Uptake and Bioavailability: The concentration of the ncAA inside the cell is a critical factor for efficient incorporation. For many ncAAs, including potentially this compound, poor cellular uptake can be a limiting factor. Strategies to improve bioavailability include engineering transport systems or developing host strains that can endogenously biosynthesize the ncAA.
Orthogonal Ribosomes: The development of orthogonal ribosomes that preferentially translate the mRNA encoding the protein of interest can also improve the efficiency of ncAA incorporation by minimizing competition with the host's translational machinery.
Advancements in Bioorthogonal Chemistry Methodologies.
The terminal alkyne group of this compound makes it an ideal handle for bioorthogonal chemistry. These reactions are highly specific and can proceed in complex biological environments without interfering with native cellular processes.
Recent years have seen significant advancements in bioorthogonal reactions, particularly those involving alkynes. The strain-promoted azide-alkyne cycloaddition (SPAAC) and the inverse-electron-demand Diels-Alder (iEDDA) reaction are two prominent examples.
Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC): This reaction involves the use of a strained cyclooctyne (B158145) that reacts rapidly with an azide (B81097) without the need for a cytotoxic copper catalyst. This makes it highly suitable for applications in living cells.
Inverse-Electron-Demand Diels-Alder (iEDDA) Reaction: The iEDDA reaction between a tetrazine and a strained alkene or alkyne is known for its exceptionally fast reaction kinetics. This allows for rapid labeling and imaging of proteins containing this compound.
Future research in this area will likely focus on developing new bioorthogonal reactions with even faster kinetics, improved stability, and the ability to be used in multiplexed labeling experiments. The development of photo-click reactions, where the reaction is initiated by light, offers the potential for spatiotemporal control over protein functionalization.
| Bioorthogonal Reaction | Key Features | Relevance to this compound |
| Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) | Copper-free, biocompatible. | Enables efficient and non-toxic labeling of proteins containing the alkyne group in living systems. |
| Inverse-Electron-Demand Diels-Alder (iEDDA) | Extremely fast reaction kinetics. | Allows for rapid visualization and modification of target proteins. |
| Photo-Click Chemistry | Spatiotemporal control via light activation. | Offers precise control over when and where the protein is modified. |
Exploring Novel Biological and Biotechnological Applications.
The ability to incorporate this compound into proteins opens the door to a wide array of novel applications in both fundamental research and biotechnology.
Genetic code expansion is a foundational technology in synthetic biology that enables the creation of proteins with novel functions. The incorporation of this compound can be leveraged in several emerging areas:
Drug Discovery and Development: The site-specific incorporation of ncAAs allows for the creation of homogenous antibody-drug conjugates (ADCs) with precise drug-to-antibody ratios. The alkyne handle of this compound can be used to attach therapeutic payloads to antibodies.
Live-Cell Imaging: The alkyne group can be used to attach fluorescent probes to proteins, enabling the study of protein localization and dynamics in living cells.
Enzyme Engineering: Incorporating ncAAs can lead to the development of enzymes with enhanced stability, altered substrate specificity, or entirely new catalytic activities.
Genetically Modified Organisms (GMOs): Genetic code expansion can be used to create organisms that are dependent on an ncAA for survival, providing a biocontainment strategy.
While genetic code expansion is a powerful tool in the laboratory, translating it to industrial-scale production presents several challenges. The high cost of some ncAAs and the often low yields of the final protein product can be prohibitive.
Future research will need to focus on:
Cost-Effective Synthesis of ncAAs: Developing efficient and scalable methods for the chemical or enzymatic synthesis of ncAAs like this compound is crucial for their widespread adoption.
Improving Protein Yields: Strategies such as decoupling protein production from cell growth have shown promise in increasing the yields of ncAA-containing proteins. Further optimization of expression systems, including the use of cell-free protein synthesis (CFPS), will be essential for industrial applications. CFPS systems offer an open environment that allows for precise control over the components of the translational machinery, which can enhance the efficiency of ncAA incorporation.
Q & A
Basic Research Questions
Q. What are the established synthetic routes for (2S)-2-aminooct-7-ynoic acid, and how is its structural integrity validated?
- Methodology :
- Synthesis : Multi-step organic synthesis typically involves coupling reactions (e.g., Sonogashira coupling for alkyne formation) followed by enantioselective amino acid protection/deprotection strategies. For example, chiral auxiliaries or enzymatic resolution may ensure stereochemical purity .
- Characterization : Nuclear Magnetic Resonance (NMR) spectroscopy (¹H, ¹³C) confirms backbone connectivity and stereochemistry. High-Resolution Mass Spectrometry (HRMS) validates molecular weight, while Liquid Chromatography-Mass Spectrometry (LC-MS) assesses purity. Chiral chromatography (HPLC) quantifies enantiomeric excess .
Q. Which physicochemical properties of this compound are critical for solubility and reactivity in experimental systems?
- Methodology :
- Solubility : Determine via shake-flask method in solvents (e.g., water, DMSO) at varying pH levels. Use UV-Vis spectroscopy to quantify saturation points.
- pKa Measurement : Employ potentiometric titration or capillary electrophoresis to identify ionizable groups (amine and carboxylic acid), which influence reactivity in aqueous buffers .
Q. How can researchers validate the stability of this compound under storage and experimental conditions?
- Methodology :
- Accelerated Stability Testing : Expose the compound to elevated temperatures, humidity, and light. Monitor degradation via LC-MS and NMR.
- Kinetic Analysis : Use Arrhenius plots to extrapolate shelf-life under standard storage conditions .
Advanced Research Questions
Q. How should researchers address discrepancies in reported bioactivity data for this compound across studies?
- Methodology :
- Meta-Analysis : Systematically compare experimental variables (e.g., assay type, cell lines, concentration ranges) across literature. Use statistical tools (e.g., Cohen’s d) to quantify effect size heterogeneity .
- Replication Studies : Reproduce conflicting experiments under controlled conditions, ensuring standardized protocols and validated reagents. Cross-validate results with orthogonal assays (e.g., SPR vs. fluorescence polarization) .
Q. What strategies enhance stereochemical purity during the synthesis of this compound?
- Methodology :
- Chiral Catalysis : Utilize asymmetric hydrogenation or organocatalytic methods to minimize racemization.
- Analytical Validation : Circular Dichroism (CD) spectroscopy and X-ray crystallography confirm absolute configuration. Dynamic HPLC with chiral stationary phases monitors enantiomeric ratios in real-time .
Q. How can metabolic pathways of this compound be mapped in mammalian systems?
- Methodology :
- Isotope Labeling : Synthesize ¹⁴C- or ³H-labeled analogs for tracer studies. Use Radio-HPLC to identify metabolites.
- LC-MS/MS Profiling : Combine untargeted metabolomics with fragmentation libraries to detect phase I/II metabolites (e.g., acyl glucuronides). Validate findings using recombinant enzyme assays (e.g., CYP450 isoforms) .
Q. What computational approaches predict the interaction of this compound with biological targets?
- Methodology :
- Molecular Docking : Use AutoDock Vina or Schrödinger Suite to model binding to proteins (e.g., amino acid transporters).
- MD Simulations : Perform all-atom molecular dynamics (GROMACS) to assess stability of ligand-receptor complexes under physiological conditions. Validate predictions with Surface Plasmon Resonance (SPR) binding assays .
Data Presentation and Reproducibility
- Tables : Present physicochemical data (e.g., logP, solubility) in tabular format with footnotes explaining experimental conditions (e.g., temperature, buffer composition) .
- Figures : Use reaction schematics with stereochemical details and metabolic pathway diagrams. Ensure error bars in bioactivity plots represent SEM from triplicate experiments .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
